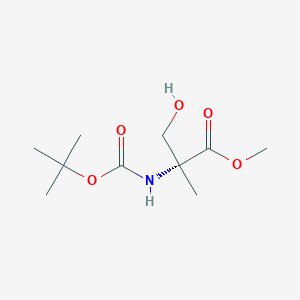
Ac-ESMD-CHO
Übersicht
Beschreibung
Dexpramipexoldihydrochlorid ist eine synthetische Amino-Benzothiazol-Verbindung, die in der medizinischen und wissenschaftlichen Gemeinschaft großes Interesse geweckt hat. Ursprünglich als Behandlung für die amyotrophe Lateralsklerose (ALS) entwickelt, hat es sich als vielversprechend erwiesen, die Anzahl der Eosinophilen im Blut und im Gewebe zu reduzieren, was es zu einem vielversprechenden Kandidaten für die Behandlung von eosinophilem Asthma und anderen eosinophilen Erkrankungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Dexpramipexoldihydrochlorid wird durch ein chemoenzymatisches Verfahren synthetisiert. Der Prozess umfasst die Herstellung von ®-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamid, einem wichtigen Synthon. Diese Verbindung wird in hohem enantiomeren Überschuss durch irreversible Umesterungen erhalten, die durch Candida antarctica Lipase Typ A katalysiert werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Dexpramipexoldihydrochlorid beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erreichen. Der Prozess umfasst in der Regel mehrere Schritte der Reinigung und Kristallisation, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Wissenschaftliche Forschungsanwendungen
Dexpramipexole dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Ac-ESMD-CHO primarily targets caspase-3 and caspase-7 , which are crucial enzymes involved in the execution phase of cell apoptosis . These enzymes play a significant role in the proteolytic cleavage of cellular proteins, leading to programmed cell death.
Mode of Action
This compound functions as an inhibitor of caspase-3 and caspase-7 . It specifically obstructs the proteolytic cleavage of the caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site . This inhibition blocks the formation of the p17 caspase-3 active subunit , thereby preventing the progression of apoptosis.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the proteolytic cleavage of the caspase-3 precursor peptide . On a cellular level, this results in the prevention of apoptosis, as the formation of the active caspase-3 subunit, which is necessary for the execution phase of apoptosis, is blocked .
Biochemische Analyse
Biochemical Properties
Ac-ESMD-CHO interacts with the enzyme caspase-3, a crucial player in the process of apoptosis or programmed cell death . It inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, blocking the formation of the p17 caspase-3 active subunit . This interaction is critical in regulating the maturation of caspase-3 and subsequently, the process of apoptosis.
Cellular Effects
The effects of this compound on cellular processes are primarily linked to its role in inhibiting caspase-3 maturation . By blocking the formation of the active subunit of caspase-3, this compound can influence cell function, particularly in relation to apoptosis. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the caspase-3 enzyme . It inhibits the proteolytic cleavage of the caspase-3 precursor peptide at the ESMD site, preventing the formation of the active subunit of caspase-3 . This can lead to changes in gene expression and enzyme activation or inhibition, affecting the overall process of apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexpramipexole dihydrochloride is synthesized through a chemoenzymatic method. The process involves the preparation of ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, a key synthon. This compound is obtained in high enantiomeric excess through irreversible transesterifications catalyzed by Candida antarctica lipase type A .
Industrial Production Methods
The industrial production of dexpramipexole dihydrochloride involves optimizing reaction conditions to achieve high yields and purity. The process typically includes multiple steps of purification and crystallization to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dexpramipexoldihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Dexpramipexoldihydrochlorid verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Dexpramipexol, die auf ihre potenziellen therapeutischen Anwendungen untersucht werden. Diese Derivate zeigen oft eine verbesserte Wirksamkeit und reduzierte Nebenwirkungen im Vergleich zur Stammverbindung .
Wissenschaftliche Forschungsanwendungen
Dexpramipexoldihydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Dexpramipexoldihydrochlorid entfaltet seine Wirkung, indem es Eosinophile, eine Art von weißen Blutkörperchen, die an Entzündungsreaktionen beteiligt sind, angreift. Der genaue Mechanismus ist nicht vollständig geklärt, aber es wird vermutet, dass er die Reifung der Eosinophilen im Knochenmark stört, was zu einer Reduktion der Eosinophilenzahl im Blut und im Gewebe führt . Diese Wirkung hilft, die Symptome bei Erkrankungen wie eosinophilem Asthma und hypereosinophilem Syndrom zu lindern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pramipexol: Ein Dopaminagonist, der zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt wird.
Benzo[d]thiazol-Derivate: Eine Klasse von Verbindungen mit verschiedenen pharmakologischen Aktivitäten, darunter entzündungshemmende und krebshemmende Eigenschaften.
Einzigartigkeit
Dexpramipexoldihydrochlorid ist einzigartig aufgrund seiner gezielten Wirkung auf Eosinophile, die es von anderen Benzo[d]thiazol-Derivaten unterscheidet. Sein Potenzial als Behandlung für eosinophile Erkrankungen unterstreicht seine Bedeutung in der medizinischen Forschung und Therapie .
Eigenschaften
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTYMGFOGZRIHG-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)

![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate](/img/structure/B65913.png)



